molecular formula C10H13NO B15054072 4-Methoxy-3,5-dimethyl-2-vinylpyridine

4-Methoxy-3,5-dimethyl-2-vinylpyridine

Katalognummer: B15054072
Molekulargewicht: 163.22 g/mol
InChI-Schlüssel: GDCWZSQELZSPAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxy-3,5-dimethyl-2-vinylpyridine is a chemical compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol It is a pyridine derivative characterized by the presence of methoxy, dimethyl, and vinyl groups attached to the pyridine ring

Vorbereitungsmethoden

The synthesis of 4-Methoxy-3,5-dimethyl-2-vinylpyridine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxy-3,5-dimethylpyridine with a vinylating agent under specific reaction conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound. The exact details of the industrial synthesis may vary depending on the scale and specific requirements of the production process.

Analyse Chemischer Reaktionen

4-Methoxy-3,5-dimethyl-2-vinylpyridine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

4-Methoxy-3,5-dimethyl-2-vinylpyridine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-Methoxy-3,5-dimethyl-2-vinylpyridine involves its interaction with specific molecular targets and pathways. The vinyl group allows the compound to participate in various chemical reactions, while the methoxy and dimethyl groups influence its reactivity and binding properties. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C10H13NO

Molekulargewicht

163.22 g/mol

IUPAC-Name

2-ethenyl-4-methoxy-3,5-dimethylpyridine

InChI

InChI=1S/C10H13NO/c1-5-9-8(3)10(12-4)7(2)6-11-9/h5-6H,1H2,2-4H3

InChI-Schlüssel

GDCWZSQELZSPAP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN=C(C(=C1OC)C)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.